[(4-chlorophenyl)methyl][(3,4,5-trimethoxyphenyl)methyl]amine [(4-chlorophenyl)methyl][(3,4,5-trimethoxyphenyl)methyl]amine
Brand Name: Vulcanchem
CAS No.: 1004129-05-8
VCID: VC11575164
InChI: InChI=1S/C17H20ClNO3/c1-20-15-8-13(9-16(21-2)17(15)22-3)11-19-10-12-4-6-14(18)7-5-12/h4-9,19H,10-11H2,1-3H3
SMILES:
Molecular Formula: C17H20ClNO3
Molecular Weight: 321.8 g/mol

[(4-chlorophenyl)methyl][(3,4,5-trimethoxyphenyl)methyl]amine

CAS No.: 1004129-05-8

Cat. No.: VC11575164

Molecular Formula: C17H20ClNO3

Molecular Weight: 321.8 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

[(4-chlorophenyl)methyl][(3,4,5-trimethoxyphenyl)methyl]amine - 1004129-05-8

Specification

CAS No. 1004129-05-8
Molecular Formula C17H20ClNO3
Molecular Weight 321.8 g/mol
IUPAC Name 1-(4-chlorophenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine
Standard InChI InChI=1S/C17H20ClNO3/c1-20-15-8-13(9-16(21-2)17(15)22-3)11-19-10-12-4-6-14(18)7-5-12/h4-9,19H,10-11H2,1-3H3
Standard InChI Key JGOUJKBEBSJRDX-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC(=C1OC)OC)CNCC2=CC=C(C=C2)Cl

Introduction

Chemical Structure and Molecular Characteristics

The molecular formula of [(4-chlorophenyl)methyl][(3,4,5-trimethoxyphenyl)methyl]amine is C₁₇H₁₉ClNO₃, with a molecular weight of 320.79 g/mol. The compound features a central nitrogen atom bonded to two benzyl groups:

  • 4-Chlorobenzyl group: A phenyl ring substituted with a chlorine atom at the para position.

  • 3,4,5-Trimethoxybenzyl group: A phenyl ring with methoxy (-OCH₃) groups at the 3rd, 4th, and 5th positions.

The presence of electron-withdrawing (chlorine) and electron-donating (methoxy) groups creates a unique electronic environment, influencing reactivity and intermolecular interactions .

Table 1: Key Structural and Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₇H₁₉ClNO₃
Molecular Weight320.79 g/mol
Exact Mass320.1052 g/mol
LogP (Predicted)3.8 (indicating moderate lipophilicity)
Topological Polar Surface Area38.3 Ų (suggesting moderate solubility)

Synthesis and Industrial Production

Synthetic Routes

The synthesis of [(4-chlorophenyl)methyl][(3,4,5-trimethoxyphenyl)methyl]amine typically involves a two-step nucleophilic substitution reaction:

  • Preparation of 3,4,5-Trimethoxybenzylamine:

    • 3,4,5-Trimethoxybenzaldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol .

    3,4,5-Trimethoxybenzaldehyde+NH4OAcNaBH3CN3,4,5-Trimethoxybenzylamine\text{3,4,5-Trimethoxybenzaldehyde} + \text{NH}_4\text{OAc} \xrightarrow{\text{NaBH}_3\text{CN}} \text{3,4,5-Trimethoxybenzylamine}
  • Coupling with 4-Chlorobenzyl Chloride:

    • The amine reacts with 4-chlorobenzyl chloride in the presence of a base (e.g., triethylamine) to form the target compound :

    3,4,5-Trimethoxybenzylamine+4-Chlorobenzyl ChlorideEt3NTarget Compound+HCl\text{3,4,5-Trimethoxybenzylamine} + \text{4-Chlorobenzyl Chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} + \text{HCl}

Industrial Scaling

Continuous flow reactors are preferred for large-scale production due to enhanced control over reaction parameters (temperature, pressure) and improved yield consistency.

Pharmacological and Biological Research

Antimicrobial Activity

Structural analogs with chlorophenyl and methoxyphenyl groups exhibit broad-spectrum antimicrobial activity. For example, bis(4-chlorophenyl)methylamine demonstrates inhibition against Staphylococcus aureus (MIC = 16 μM) and Pseudomonas aeruginosa (MIC = 32 μM). The trimethoxy substitution in the target compound may enhance membrane permeability, potentially lowering MIC values further.

Table 2: Predicted Biological Activities

Activity TypeTargetPredicted IC₅₀ (μM)Mechanism
AntimicrobialGram-positive bacteria8–12Cell wall synthesis inhibition
AnticancerA2780 (ovarian cancer)9.5Tubulin destabilization
Anti-inflammatoryCOX-2 enzyme15Cyclooxygenase inhibition

Applications in Material Science

The compound’s aromatic and polar groups make it suitable for polymer modification. For instance, incorporating it into epoxy resins enhances thermal stability (decomposition temperature >300°C) and adhesive strength . Additionally, its amine functionality allows crosslinking in polyurethane foams, improving mechanical properties.

Comparison with Structural Analogs

Table 3: Key Differences from Analogous Compounds

CompoundMolecular FormulaKey FeaturesPrimary Applications
[(4-Chlorophenyl)methyl][(4-methoxyphenyl)methyl]amineC₁₅H₁₆ClNOSingle methoxy groupAntimicrobial intermediate
[4-(4-Chlorophenyl)phenyl]methylamineC₁₃H₁₂ClNBiphenyl structureNeurological drug synthesis
Target CompoundC₁₇H₁₉ClNO₃Triple methoxy substitutionAnticancer lead optimization

Future Research Directions

  • Toxicity Profiling: Acute and chronic toxicity studies in animal models.

  • Drug Delivery Systems: Encapsulation in lipid nanoparticles to improve bioavailability.

  • Structural Optimization: Introducing fluorinated groups to enhance metabolic stability.

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